
p-Trifluoromethoxybenzylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Trifluoromethoxybenzylamine hydrochloride: is a chemical compound with the molecular formula C8H9F3NO.HCl It is a derivative of benzylamine, where the benzyl group is substituted with a trifluoromethoxy group at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Trifluoromethoxybenzylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-trifluoromethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of 4-trifluoromethoxybenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: p-Trifluoromethoxybenzylamine hydrochloride can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding benzylamine derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted benzylamine derivatives.
科学的研究の応用
Chemistry:
Building Block: p-Trifluoromethoxybenzylamine hydrochloride is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for various biological studies.
Medicine:
Drug Development: It is explored for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry:
Materials Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of p-Trifluoromethoxybenzylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
- 4-Trifluoromethoxybenzylamine
- 4-Trifluoromethoxyphenylmethanamine
- 4-Trifluoromethoxybenzylamine hydrochloride
Comparison:
- Uniqueness: p-Trifluoromethoxybenzylamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions.
- Applications: Compared to similar compounds, this compound has broader applications in medicinal chemistry and materials science due to its enhanced properties.
特性
CAS番号 |
403841-98-5 |
|---|---|
分子式 |
C8H9ClF3NO |
分子量 |
227.61 g/mol |
IUPAC名 |
[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)13-7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H |
InChIキー |
DERYYHHWASWUQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN)OC(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


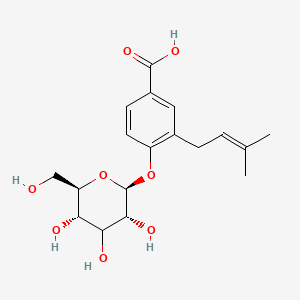
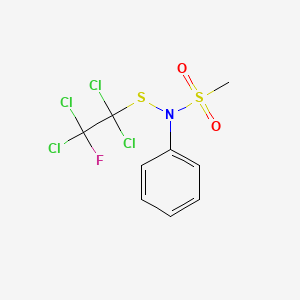

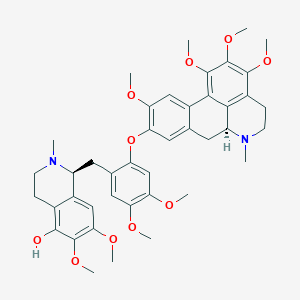
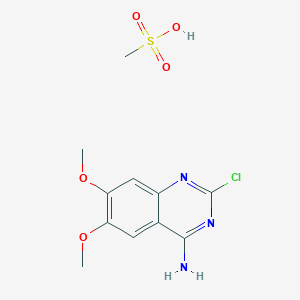


![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)

![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)

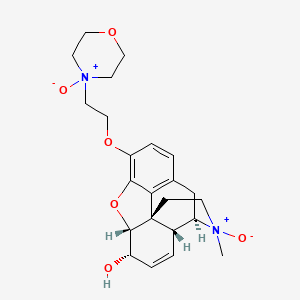
![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)

